3-{[1-(5-Bromofuran-2-carbonyl)azetidin-3-yl]methoxy}pyridine
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Overview
Description
3-{[1-(5-Bromofuran-2-carbonyl)azetidin-3-yl]methoxy}pyridine is a complex organic compound that features a unique combination of functional groups, including a bromofuran moiety, an azetidine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(5-Bromofuran-2-carbonyl)azetidin-3-yl]methoxy}pyridine typically involves multiple steps. One common route includes the following steps:
Formation of 5-Bromofuran-2-carboxylic acid: This can be achieved by bromination of furan-2-carboxylic acid using bromine in the presence of a suitable catalyst.
Synthesis of 1-(5-Bromofuran-2-carbonyl)azetidine: This involves the reaction of 5-bromofuran-2-carboxylic acid with azetidine in the presence of a coupling agent such as 2-methyl-6-nitrobenzoic anhydride and 4-dimethylaminopyridine in dichloromethane at room temperature.
Formation of this compound: The final step involves the reaction of 1-(5-bromofuran-2-carbonyl)azetidine with 3-hydroxypyridine under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(5-Bromofuran-2-carbonyl)azetidin-3-yl]methoxy}pyridine can undergo various types of chemical reactions, including:
Oxidation: The bromofuran moiety can be oxidized to form corresponding furanones.
Reduction: The carbonyl group in the azetidine ring can be reduced to form alcohols.
Substitution: The bromine atom in the bromofuran moiety can be substituted with other nucleophiles through reactions such as Suzuki–Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Palladium catalysts and organoboron reagents are commonly used in Suzuki–Miyaura coupling reactions.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted furan derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be used as a building block for the synthesis of novel pharmaceuticals with potential anticancer, antimicrobial, and anti-inflammatory properties.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-{[1-(5-Bromofuran-2-carbonyl)azetidin-3-yl]methoxy}pyridine is not fully understood. it is believed to interact with specific molecular targets and pathways:
Molecular Targets: Potential targets include enzymes and receptors involved in various biological processes.
Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N′-(5-Bromofuran-2-carbonyl)isonicotinohydrazide: This compound shares the bromofuran moiety and has shown potential as a cyclooxygenase-2 inhibitor.
Indole Derivatives: Compounds containing the indole nucleus have diverse biological activities and are used in various therapeutic applications.
Uniqueness
3-{[1-(5-Bromofuran-2-carbonyl)azetidin-3-yl]methoxy}pyridine is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound in synthetic and medicinal chemistry.
Properties
IUPAC Name |
(5-bromofuran-2-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O3/c15-13-4-3-12(20-13)14(18)17-7-10(8-17)9-19-11-2-1-5-16-6-11/h1-6,10H,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHCWQKOQVUSWPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(O2)Br)COC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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